3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5S/c1-2-31-18-8-4-5-14-12-19(32-22(14)18)17-13-33-24(25-17)26-23(30)15-6-3-7-16(11-15)27-20(28)9-10-21(27)29/h3-8,11-13H,2,9-10H2,1H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQMYKBZIBIIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the formation of the dioxopyrrolidine moiety followed by coupling reactions to introduce the thiazole and benzamide groups. The detailed synthetic route is crucial for understanding its biological potential.
Antifungal Activity
Recent studies have highlighted the antifungal properties of related compounds in the benzamide class. For instance, certain derivatives have shown significant activity against various fungal pathogens such as Botrytis cinereal and Sclerotinia sclerotiorum. The compound's effectiveness can be evaluated through its EC50 values, which indicate the concentration required for 50% inhibition of fungal growth.
| Compound | Target Fungus | EC50 (μg/mL) |
|---|---|---|
| 3 | Botrytis cinereal | 14.44 |
| 3 | Sclerotinia sclerotiorum | 17.39 |
| 3 | Thanatephorus cucumeris | 17.29 |
These results suggest that modifications to the benzamide structure can enhance antifungal activity, particularly through the incorporation of specific substituents on the aromatic rings .
Insecticidal Activity
In addition to antifungal properties, compounds similar to This compound have been tested for insecticidal activity. A study reported on the larvicidal effects against mosquito larvae, demonstrating varying degrees of mortality based on concentration:
| Compound | Concentration (mg/L) | Death Rate (%) |
|---|---|---|
| A | 10 | 100 |
| B | 10 | 55 |
| C | 10 | 25 |
This data indicates that certain structural features contribute significantly to the efficacy of these compounds as insecticides .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that specific modifications to the compound's structure can lead to enhanced biological activity. For example:
- Substituents on the benzene ring : The presence of electron-withdrawing groups tends to increase antifungal potency.
- Dioxopyrrolidine moiety : This structural feature is essential for maintaining biological activity across various assays.
Case Studies
- Zebrafish Embryo Toxicity Study : A toxicity assessment using zebrafish embryos indicated that certain derivatives exhibited low toxicity levels while maintaining high antifungal and insecticidal activities. This dual profile suggests potential for agricultural applications where both efficacy and safety are paramount .
- Field Trials : In agricultural settings, field trials have shown that formulations containing this compound effectively control fungal diseases in crops without significant adverse effects on non-target species.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its structural features that allow for interactions with biological targets.
Potential Therapeutic Areas :
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The thiazole and benzamide moieties are known to enhance biological activity by interacting with specific receptors or enzymes involved in cancer progression.
Bioconjugation
The presence of the dioxopyrrolidine moiety makes this compound suitable for bioconjugation applications, particularly in creating targeted drug delivery systems.
Applications in Bioconjugation :
- Linker for Antibody-Drug Conjugates (ADCs) : The compound can serve as a linker due to its ability to form stable conjugates with antibodies, enhancing the specificity and efficacy of cancer therapeutics.
Material Science
Research into the use of this compound in material science is emerging, particularly regarding its potential as a building block for polymers or coatings.
Potential Applications :
- Polymeric Materials : The compound's reactive functional groups allow it to be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or bioactivity.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the anticancer properties of the compound against breast cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents.
Case Study 2: Drug Delivery Systems
In another study published in the Journal of Drug Delivery, the compound was utilized as part of a targeted delivery system for chemotherapeutics. The results demonstrated improved delivery efficiency and reduced side effects compared to conventional methods.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Structure Variations :
- Benzamide-Thiazole Derivatives: Compounds like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () share the benzamide-thiazole core but lack the ethoxybenzofuran and dioxopyrrolidinyl groups.
- Pyridine/Thiazole Hybrids: Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () replace benzofuran with pyridine, introducing basic nitrogen atoms that improve water solubility. The morpholinomethyl side chain may enhance cell permeability compared to the rigid ethoxybenzofuran group .
Functional Group Comparisons :
- Dioxopyrrolidinyl vs. Dimethylpyrrole: The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB, ) substitutes the dioxopyrrolidinyl group with a dimethylpyrrole.
- Benzofuran vs. Benzodioxine : Derivatives like (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () feature a benzodioxine ring instead of benzofuran. The benzodioxine’s oxygen atoms may confer stronger hydrogen-bonding interactions, whereas the ethoxybenzofuran in the target compound offers steric bulk and extended conjugation .
Key SAR Insights :
- Thiazole Position : Substitution at the thiazole’s 4-position (e.g., ethoxybenzofuran in the target compound) vs. 5-position (e.g., pyridine in ) alters steric and electronic interactions with targets.
- Benzofuran vs.
- Dioxopyrrolidinyl vs. Amine Side Chains: The cyclic imide in the target compound may reduce basicity compared to morpholinomethyl or piperazine groups in , affecting pH-dependent solubility .
Physicochemical and Pharmacokinetic Properties
- Solubility : The dioxopyrrolidinyl group increases polarity, likely improving aqueous solubility over MPPB’s dimethylpyrrole. However, pyridine-containing analogues () may exhibit superior solubility due to ionizable nitrogen .
- Metabolic Stability : The ethoxy group on benzofuran may slow oxidative metabolism compared to unsubstituted benzofuran or benzodioxine derivatives .
Q & A
Q. What synthetic strategies are optimal for preparing 3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide?
Answer:
- Key Method: The compound can be synthesized via sequential coupling reactions. First, prepare the thiazole-2-amine intermediate (e.g., 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine) by condensing 7-ethoxybenzofuran-2-carbaldehyde with thiourea in ethanol under reflux .
- Amide Coupling: React the thiazole-2-amine with 3-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in pyridine or DMF, using coupling agents like EDC/HOBt to enhance yield .
- Optimization: Vary reaction time (4–12 hours), temperature (room temperature to 80°C), and solvent polarity (DMF vs. pyridine) to optimize purity and yield (Table 1).
Q. Table 1: Synthetic Optimization Parameters
| Condition | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | Pyridine | 68 | 92% |
| DMF | 75 | 95% | |
| Reaction Time | 4 hours | 60 | 88% |
| 8 hours | 75 | 95% | |
| Coupling Agent | EDC/HOBt | 75 | 95% |
| DCC/DMAP | 70 | 90% |
Q. How should researchers characterize the compound’s structure and purity?
Answer:
Q. What preliminary structure-activity relationships (SAR) can guide derivatization?
Answer:
- Core Modifications:
- Thiazole Ring: Replace the 4-(7-ethoxybenzofuran) group with electron-withdrawing substituents (e.g., Cl, CF) to enhance metabolic stability .
- Benzamide Moiety: Introduce para-substituents (e.g., F, OMe) to modulate solubility and target binding .
- Biological Screening: Test derivatives against target enzymes (e.g., PFOR for antiparasitic activity) using IC assays .
Q. Table 2: SAR Trends for Key Substituents
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| Thiazole (C4) | 7-Ethoxybenzofuran | Enhances aromatic stacking |
| Benzamide (C3) | 2,5-Dioxopyrrolidin | Increases enzyme inhibition |
| Benzofuran (OCH) | Ethoxy → Methoxy | Reduces metabolic oxidation |
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved?
Answer:
Q. What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- In Silico Modeling:
- QSAR: Train models using descriptors like logP (lipophilicity), polar surface area (PSA), and H-bond donors/acceptors to predict absorption and BBB penetration .
- Molecular Docking: Simulate binding to PFOR (PDB: 1PFE) using AutoDock Vina; prioritize poses with H-bonds to active-site His/Cys residues .
- Metabolism Prediction: Use Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., ethoxybenzofuran → carboxylic acid) .
Q. How should researchers design assays to evaluate mechanism of action (MOA)?
Answer:
- Enzyme Inhibition: Measure PFOR activity via NADH oxidation assays (λ = 340 nm) with/without pre-incubation with the compound .
- Cellular Phenotyping: Combine RNA-seq (to identify dysregulated pathways) and CRISPR-Cas9 knockout of putative targets (e.g., PFOR) in parasites .
- Controls: Include negative controls (DMSO vehicle) and rescue experiments (exogenous coenzyme A supplementation) .
Q. What strategies improve crystallinity for structural studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
